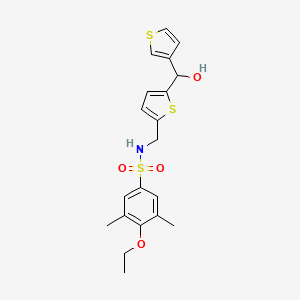![molecular formula C20H13ClF3N5O2 B2724769 2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 1021046-07-0](/img/structure/B2724769.png)
2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide” is a nitrogen-containing heterocyclic compound . It is related to the pyrazolopyrimidine class of compounds, which are known for their biological and pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The synthesis procedure of a related compound, 4-chloro-1-phenyl-1H-pyrazolo [3,4-d]pyrimidine, has been reported in the literature .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, related compounds have been synthesized using different catalysts and methods like RuAAC and Nickel (II) .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Research has demonstrated the utility of related heterocyclic compounds in synthesizing new derivatives with significant antimicrobial properties. For instance, Bondock et al. (2008) utilized a similar acetamide as a key intermediate for the synthesis of new coumarins, pyridines, pyrroles, thiazoles, and aminopyrazoles, which were then evaluated for their antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).
Anticancer and Antimicrobial Activities
Another study highlighted the synthesis of triazole, triazolo[5,1-c][1,2,4]triazine, and pyrazolo[5,1-c][1,2,4]triazine derivatives incorporating an antipyrin-4-yl or antipyrin-4-ylcarboxamide moiety. These compounds, derived from a similar acetamide, exhibited anticancer and antimicrobial activities, pointing to the potential of such molecules in drug development (Riyadh, Kheder, & Asiry, 2013).
Antioxidant and Antitumor Evaluation
The research also extends to evaluating the antioxidant and antitumor potential of newly synthesized derivatives. Hamama et al. (2013) investigated certain N-substituted-2-amino-1,3,4-thiadiazoles for their cytotoxicity and antioxidant activities, revealing promising results that underscore the importance of structural modification in enhancing biological activity (Hamama, Gouda, Badr, & Zoorob, 2013).
Novel Coordination Complexes and Antioxidant Activity
Moreover, the formation of novel coordination complexes with pyrazole-acetamide derivatives, exhibiting significant antioxidant activity, demonstrates the versatility of these compounds in forming structurally complex and biologically active molecules (Chkirate et al., 2019).
Orientations Futures
The development and targeted synthesis of azolo [1,2,4]triazines, a class of compounds related to the one , remains highly relevant . In recent years, the number of publications on their synthesis has significantly increased, mainly related to the search for biologically active compounds with respect to known and new infectious agents .
Propriétés
IUPAC Name |
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N5O2/c21-13-7-5-12(6-8-13)16-9-17-19(31)28(25-11-29(17)27-16)10-18(30)26-15-4-2-1-3-14(15)20(22,23)24/h1-9,11H,10H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZIXACZRLSXHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[2-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethyl]propanamide](/img/structure/B2724687.png)
![3-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2724688.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2724689.png)
![Ethyl 6-(2,6-dichlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2724693.png)




![tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate](/img/structure/B2724704.png)

![3-amino-3-phenyl-N-[1-(thiophen-2-yl)propan-2-yl]propanamide hydrochloride](/img/structure/B2724707.png)
![2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2724708.png)
![2-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2724709.png)
